1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-imino-3-(4-methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]- (CAS: 1420071-34-6) is a structurally complex derivative of isoindole-1,3-dione, a phthalimide core known for diverse pharmacological applications . Its structure includes:
- Isoindole-1,3-dione core: A bicyclic aromatic system with two ketone groups at positions 1 and 2.
- Substituents: A 2-furanyl group linked to a thiazolidinylidene moiety, which is further substituted with a 4-methyl-2-thiazolyl group and an imino-oxo functional group.
Properties
Molecular Formula |
C20H12N4O4S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-[5-[[2-imino-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O4S2/c1-9-8-29-20(22-9)24-18(27)15(30-19(24)21)7-11-3-5-14(28-11)10-2-4-12-13(6-10)17(26)23-16(12)25/h2-8,21H,1H3,(H,23,25,26) |
InChI Key |
GQAZVKGMNHDWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
Formation of Isoindole Derivative :
- The process often starts with the condensation of phthalic anhydride with an amine to form an isoindole derivative.
- Example: Reacting phthalic anhydride with an appropriate amine in the presence of a catalyst.
-
- The next step involves the synthesis of the thiazolidine ring. This can be achieved by reacting a thiazolidinedione with an imine or similar compound.
- Example: Utilizing 4-methyl-2-thiazolylamine to form the thiazolidine moiety.
-
- The isoindole and thiazolidine components are then combined through cyclization, often facilitated by heat or acidic conditions.
- This step is critical as it forms the core structure of 1H-Isoindole-1,3(2H)-dione.
-
- The final compound may require further modifications such as methylation or halogenation to achieve the desired substituents on the aromatic rings.
- Example: Methylating specific positions on the aromatic rings to enhance biological activity.
Summary Table of Reaction Conditions
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Phthalic anhydride, amine | Heat, catalyst |
| 2 | Thiazolidine synthesis | Thiazolidinedione, imine | Solvent (DMF), reflux |
| 3 | Cyclization | Isoindole derivative, thiazolidine | Acidic conditions |
| 4 | Final modifications | Methylating agents | Varies (temperature dependent) |
The characterization of synthesized compounds is essential for confirming their structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of specific functional groups.
Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for assessing purity and molecular weight.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on their characteristic absorption bands.
Recent studies have highlighted the biological activities associated with compounds like 1H-Isoindole-1,3(2H)-dione:
Antimicrobial properties have been observed in various derivatives.
Potential applications in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.
The preparation of 1H-Isoindole-1,3(2H)-dione involves a multi-step synthetic route that requires careful selection of starting materials and reagents. The use of advanced analytical techniques ensures that the final product meets the necessary purity standards for research applications. Ongoing research into its biological properties continues to reveal new potential uses in pharmaceuticals.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures with additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the isoindole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the isoindole ring.
Cycloaddition: Isoindole derivatives can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit a range of biological activities:
- Anticancer Properties : Several studies have shown that isoindole derivatives can inhibit cancer cell proliferation. For instance, compounds have been designed to target specific pathways involved in tumor growth and metastasis .
- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer’s. They act as acetylcholinesterase inhibitors and modulate β-secretase activity .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its application in treating inflammatory diseases .
Synthesis and Reactivity
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves several common reagents and conditions:
- Reagents : Potassium permanganate is often used for oxidation reactions, while palladium on carbon serves as a catalyst for reduction processes. Alkyl halides are employed for substitution reactions .
Case Study 1: Anticancer Activity
A study explored the anticancer effects of a series of isoindole derivatives against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the micromolar range, suggesting potent antitumor activity. Molecular docking studies further revealed that these compounds bind effectively to cancer-related proteins, disrupting their function and leading to apoptosis in cancer cells .
Case Study 2: Neuroprotective Mechanisms
Research focusing on the neuroprotective properties of isoindole derivatives highlighted their role in inhibiting acetylcholinesterase activity. In vitro assays showed that these compounds could significantly reduce the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant for developing treatments for Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves the inhibition of specific enzymes or proteins. For example, certain derivatives act as inhibitors of protein kinase CK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell growth and survival, making these compounds potential candidates for anti-cancer therapies.
Comparison with Similar Compounds
Key Characteristics:
- Pharmacological Relevance : Phthalimide derivatives exhibit cyclooxygenase (COX) inhibitory, anticancer, and anti-inflammatory activities .
- Synthetic Complexity : The compound’s synthesis likely involves multi-step reactions, such as condensation of thiosemicarbazides or hydrazides with isoindole precursors, as seen in analogous syntheses .
Comparison with Similar Compounds
The compound is compared to structurally or functionally related isoindole-1,3-dione derivatives to highlight differences in substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Impact on Pharmacokinetics :
- The target compound ’s thiazolidinylidene and furanyl groups may enhance electron-withdrawing effects, influencing redox behavior similar to 4f, which shows quasi-reversible electrochemical reduction .
- Compound 13c ’s triazolidin-thione moiety contributes to antimicrobial activity, contrasting with the target compound’s thiazolyl-thiazolidinylidene system .
Toxicity and Regulatory Status :
- Captan ’s trichloromethylthio group correlates with high environmental toxicity, leading to its ban, whereas the target compound’s substituents suggest a safer profile .
Biological Activity :
- Benzimidazole-linked derivatives (e.g., compound 3a in ) show antitubercular activity, highlighting how nitrogen heterocycles enhance biological targeting compared to sulfur-containing analogs .
Biological Activity
1H-Isoindole-1,3(2H)-dione, specifically the derivative 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- , is a complex organic compound with significant potential in biological applications. This compound is characterized by its unique isoindole structure, which includes a phthalimide moiety, and has a molecular formula of with a molecular weight of approximately 358.42 g/mol. The presence of various functional groups contributes to its diverse chemical properties and potential biological activities.
Anticancer Properties
Research indicates that 1H-Isoindole-1,3(2H)-dione derivatives exhibit notable anticancer activities . For instance, studies have shown that compounds containing thiazole rings demonstrate significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance the activity of these compounds. Notably, derivatives with an IC50 value less than that of doxorubicin have been identified, highlighting their potential as effective anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Factors : Isoindole derivatives have been shown to influence pro-inflammatory factors such as iNOS, nitric oxide (NO), COX-2, TNF-α, IL-1, and IL-6. They can also enhance the expression of anti-inflammatory factors like arginase-1 and IL-10 .
- Interaction with Biological Macromolecules : The binding affinity of these compounds to proteins and nucleic acids plays a crucial role in their biological activity. This interaction can lead to modulation of various signaling pathways involved in cell proliferation and apoptosis.
Pharmacokinetics and Toxicology
Recent studies utilizing bioinformatics tools indicate that isoindole derivatives possess favorable pharmacokinetic properties, including good intestinal absorption rates and blood-brain barrier (BBB) permeability. These compounds target critical molecular pathways associated with oxidative stress and inflammation, making them suitable candidates for further development as therapeutic agents .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity (IC50 < Doxorubicin) | |
| Anti-inflammatory | Modulation of iNOS, COX-2 | |
| Pharmacokinetics | Good absorption and BBB permeability |
Structure-Activity Relationship (SAR)
| Compound Structure | IC50 (µg/mL) | Activity Type |
|---|---|---|
| 5-[5-[[2-iMino-3-(4-Methylphenyl)]]] | 1.61 ± 1.92 | Antitumor |
| 5-[5-[[2-iMino-3-(4-Methoxyphenyl)]]] | 1.98 ± 1.22 | Antitumor |
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of several isoindole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. Among the tested compounds, those containing specific substitutions on the thiazole ring exhibited the highest activity, suggesting that structural modifications can significantly enhance anticancer properties .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory effects of isoindole derivatives in macrophages. The results revealed that these compounds could inhibit the phosphorylation of NF-kB p65 induced by lipopolysaccharides (LPS), demonstrating their potential in managing inflammatory responses .
Q & A
What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Level: Basic
Methodological Answer:
The synthesis involves multi-step condensation and cyclization reactions. Key steps include:
- Schiff base formation : Reacting aldehyde-containing intermediates (e.g., 3-formyl-indole derivatives) with thiazolidinone precursors in acetic acid under reflux (2.5–5 hours) .
- Catalyst optimization : Sodium acetate (0.01–0.1 mol) enhances cyclization efficiency by maintaining acidic conditions and stabilizing intermediates .
- Solvent selection : Acetic acid is preferred for its dual role as solvent and proton donor, but mixed solvents (e.g., DMF/acetic acid) may improve solubility of polar intermediates .
Yield optimization : Scale-down experiments (e.g., 0.01 mol scale) with controlled temperature (80–100°C) and inert atmospheres reduce side reactions. Post-synthesis purification via recrystallization (acetic acid or ethanol) ensures >95% purity .
Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structural integrity?
Level: Basic
Methodological Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolve stereochemistry at chiral centers (e.g., thiazolidinone ring conformation) with precision (R factor < 0.05) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ ion for C₂₀H₁₄N₄O₃S₂: 422.06 Da) .
What in vitro models are suitable for evaluating the compound’s biological activity, and how should assays be designed to minimize artifacts?
Level: Basic
Methodological Answer:
- Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with controls for solvent toxicity (DMSO ≤1% v/v) .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include ROS scavengers (e.g., NAC) to differentiate oxidative stress-mediated vs. direct cytotoxicity .
- Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to quantify inhibition of target enzymes (e.g., proteases, kinases) .
How can researchers reconcile contradictions in biological activity data arising from structural modifications (e.g., methyl vs. halogen substituents)?
Level: Advanced
Methodological Answer:
- SAR (Structure-Activity Relationship) analysis : Systematically compare substituent effects using:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Enhance electrophilicity of the thiazolidinylidene moiety, improving enzyme inhibition but potentially reducing cell permeability .
- Steric effects : Bulky groups (e.g., 4-methylphenyl) may hinder binding to flat active sites (e.g., kinase ATP pockets) .
- Computational docking : Use AutoDock Vina to model binding poses and identify critical interactions (e.g., hydrogen bonds with active-site residues) .
- Meta-analysis : Aggregate data from analogs (e.g., thiosemicarbazones in ) to identify trends in substituent-driven activity shifts .
What computational strategies predict the compound’s interaction with target enzymes, and how can these guide experimental validation?
Level: Advanced
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility of the thiazole-furan scaffold .
- Free-energy calculations (MM/PBSA) : Quantify binding affinities (ΔG) and rank analogs by predicted potency .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at the 4-oxo-thiazolidinylidene group) for virtual screening of derivative libraries .
Experimental validation : Prioritize compounds with favorable computational scores for enzymatic assays (e.g., IC₅₀ < 10 μM) .
How do modifications to the thiazole or furan rings impact the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
Level: Advanced
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to the furan ring to improve aqueous solubility (measured via shake-flask method) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., oxidation of methyl-thiazole to carboxylic acid) .
- In silico ADMET prediction : Use SwissADME to forecast blood-brain barrier penetration and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
